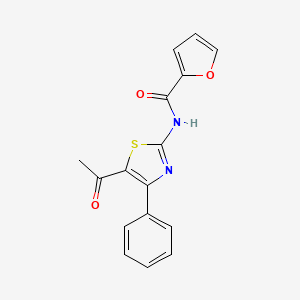

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-10(19)14-13(11-6-3-2-4-7-11)17-16(22-14)18-15(20)12-8-5-9-21-12/h2-9H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDWKQMRZDPBEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of 2-aminothiazole with acetic anhydride to form 5-acetyl-2-aminothiazole. This intermediate is then reacted with phenyl isothiocyanate to form 5-acetyl-4-phenylthiazol-2-ylamine. Finally, the furan ring is introduced through a reaction with furan-2-carboxylic acid chloride under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole and furan rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, substituted thiazoles, and furans.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the promising anticancer properties of thiazole derivatives, including N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide. The compound has shown efficacy against various cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Studies

- Cytotoxicity Evaluation : One study evaluated the cytotoxic effects of thiazole derivatives against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity compared to standard treatments like Harmine .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of thiazole derivatives to target proteins involved in cancer progression. These studies indicated that the compound interacts favorably with the epidermal growth factor receptor (EGFR), which is crucial in many cancers .

Antibacterial Properties

The antibacterial potential of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has also been explored. Thiazole-containing compounds are known for their broad-spectrum activity against various bacterial strains.

Research Findings

- Antibacterial Activity : A series of thiazole derivatives were tested for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL .

Other Therapeutic Applications

Beyond anticancer and antibacterial effects, thiazole derivatives have been studied for their potential in treating various conditions:

Therapeutic Uses

- Anti-inflammatory Effects : Some thiazole derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases .

- Antiviral Activity : Thiazoles have shown promise in antiviral research, particularly against viral infections where they inhibit viral replication through various mechanisms .

Data Summary Table

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Thiazole Ring: Electron-Withdrawing Groups (EWGs): The acetyl group in the target compound may enhance conjugation and stabilize charge interactions, similar to the nitro group in ’s antiparasitic agent .

Carboxamide Variations :

- Replacement of furan with thiophene (as in compound 5f ) increases sulfur content, which may influence redox properties or metal binding.

- Substitution on the carboxamide moiety (e.g., trifluoromethyl in ) enhances metabolic stability and target selectivity.

Biological Activity Trends :

- Antitumor Activity : Compounds with bulky aromatic substituents (e.g., 2,4-dichlorobenzyl in 5f ) show enhanced cytotoxicity, likely due to improved interaction with hydrophobic enzyme pockets.

- Antiparasitic Activity : EWGs like nitro and trifluoromethyl () correlate with enzyme inhibition, possibly via interaction with parasitic PFOR (pyruvate:ferredoxin oxidoreductase).

Research Findings and Implications

- Antitumor Potential: The dichlorobenzyl-substituted thiophene-carboxamide (5f) exhibited IC50 values in the low micromolar range against leukemia cell lines (HL-60, MOLT-4) . The target compound’s phenyl and acetyl groups may similarly enhance cytotoxicity.

- Antiparasitic Mechanisms : highlights that conjugation between the thiazole and benzamide rings facilitates interactions with parasitic enzymes . The acetyl group in the target compound may mimic this behavior.

- Synthetic Optimization : ’s use of spectroscopic validation (NMR, IR) underscores the importance of rigorous characterization for ensuring compound purity and reproducibility.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₂S |

| Molecular Weight | 293.34 g/mol |

| CAS Number | 1424535-85-2 |

| Chemical Structure | Structure |

The biological activity of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is primarily attributed to its interaction with various biological targets. The thiazole moiety is known to enhance the compound's ability to bind to proteins involved in cell signaling and apoptosis.

Antitumor Activity

Research indicates that compounds with thiazole rings exhibit notable antitumor properties. For example, a study demonstrated that derivatives of thiazole displayed IC₅₀ values (the concentration required to inhibit cell growth by 50%) as low as 1.61 µg/mL against certain cancer cell lines . This suggests that the thiazole structure plays a critical role in enhancing cytotoxicity.

Study 1: Anticancer Activity

A study evaluated the anticancer properties of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide against various cancer cell lines. The results showed significant inhibition of cell proliferation in human glioblastoma and melanoma cells, indicating its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, which was confirmed by flow cytometry analyses .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited promising antibacterial properties with MIC (Minimum Inhibitory Concentration) values ranging from 32 to 64 µg/mL, indicating its potential for development into an antimicrobial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications in the phenyl ring and thiazole moiety significantly affect biological activity. For instance:

- Electron-donating groups at specific positions on the phenyl ring enhance cytotoxicity.

- Substituents on the thiazole ring can either increase or decrease activity depending on their electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.